molecular formula C6H12Br2O2 B1667888 Bromo-PEG2-bromide CAS No. 31255-10-4

Bromo-PEG2-bromide

Cat. No.: B1667888
CAS No.: 31255-10-4
M. Wt: 275.97 g/mol
InChI Key: UOWNEWCMPHICQH-UHFFFAOYSA-N
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Description

Bromo-PEG2-bromide: is an organic compound with the molecular formula C6H12Br2O2. It is also known as 1,2-bis(2-bromoethoxy)ethane. This compound is characterized by the presence of two bromine atoms and two ethoxy groups attached to an ethane backbone. It is commonly used as a reagent in organic synthesis due to its reactivity and ability to introduce bromine atoms into various molecular structures .

Scientific Research Applications

Chemistry: Bromo-PEG2-bromide is widely used as a building block in organic synthesis. It is used to introduce bromine atoms into various molecular structures, facilitating the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination reactions. This modification can help in studying the structure and function of these biomolecules .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a cross-linking agent, enhancing the mechanical properties of the final products .

Safety and Hazards

“Ethane, 1,2-bis(2-bromoethoxy)-” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Ethane, 1,2-bis(2-bromoethoxy)-, also known as Bromo-PEG2-bromide, is a PEG linker containing two bromide groups The bromide (br) groups are very good leaving groups for nucleophilic substitution reactions , suggesting that it may interact with a variety of biological molecules.

Mode of Action

The presence of bromide groups suggests that it may act through nucleophilic substitution reactions . In such reactions, a nucleophile, a species rich in electrons, would attack the bromide groups, leading to the formation of new bonds.

Biochemical Pathways

Given its potential for nucleophilic substitution reactions , it could potentially interfere with a wide range of biochemical processes.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could influence its bioavailability and distribution within the body.

Result of Action

Its potential for nucleophilic substitution reactions suggests that it could modify a variety of biological molecules, potentially leading to changes in their function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Appel Reaction: One common method for synthesizing Bromo-PEG2-bromide involves the reaction of 2,2’-[1,2-ethanediylbis(oxy)]bisethanol with carbon tetrabromide in the presence of triphenylphosphine in dichloromethane.

    Reaction with Bromine: Another method involves the reaction of triethylene glycol with bromine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Appel reaction due to its high yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Bromo-PEG2-bromide is unique due to its specific reactivity and ability to introduce bromine atoms into various molecular structures. Its relatively simple structure and high reactivity make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1,2-bis(2-bromoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNEWCMPHICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76779-16-3
Record name Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-(2-bromoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76779-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20341442
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31255-10-4
Record name Ethane, 1,2-bis(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-bromoethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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